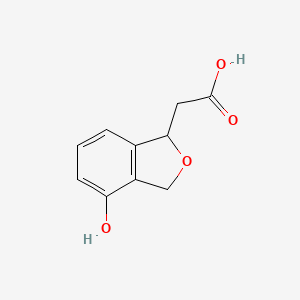
3-Deoxyisoochracinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deoxyisoochracinic acid is a natural product found in Cladosporium with data available.
Aplicaciones Científicas De Investigación
Synthesis of 3-Deoxyisoochracinic Acid
The synthesis of this compound has been achieved through various catalytic methods. A notable approach involves sequential phosphine-catalyzed nucleophilic addition followed by palladium-catalyzed Heck cyclization. This method allows for the rapid construction of complex functionalized alkylidene phthalans, including this compound, in high yields and with good stereoselectivities . The efficiency of this synthetic route is significant as it minimizes the need for isolating intermediates, thus streamlining the production process.
Antibacterial Properties
This compound exhibits notable antibacterial activity. It has been reported to inhibit the growth of Bacillus subtilis, a bacterium associated with food poisoning . Additionally, it shows moderate inhibitory effects against Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) value of 8.0 μg/mL . This suggests its potential as an antimicrobial agent in clinical settings.
Antioxidant and Anti-inflammatory Effects
Research indicates that this compound possesses antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. Its anti-inflammatory effects have also been noted, making it a candidate for developing treatments for inflammatory conditions .
Lipid-Lowering Activity
In vitro studies have demonstrated that this compound can lower lipid levels in HepG2 hepatocytes, with an IC50 value of 8.3 μM. This indicates its potential application in managing hyperlipidemia and related metabolic disorders .
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of various compounds derived from Cladosporium species found that this compound exhibited significant activity against several pathogenic bacteria. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound through different catalytic systems demonstrated improved yields and reduced reaction times using phosphine-catalyzed methods. This optimization is crucial for scaling up production for commercial applications in pharmaceuticals .
Comparative Data Table
Propiedades
Fórmula molecular |
C10H10O4 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
2-(4-hydroxy-1,3-dihydro-2-benzofuran-1-yl)acetic acid |
InChI |
InChI=1S/C10H10O4/c11-8-3-1-2-6-7(8)5-14-9(6)4-10(12)13/h1-3,9,11H,4-5H2,(H,12,13) |
Clave InChI |
WDZMAKLDQJGEFI-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC=C2O)C(O1)CC(=O)O |
SMILES canónico |
C1C2=C(C=CC=C2O)C(O1)CC(=O)O |
Sinónimos |
3-deoxyisoochracinic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















